1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 108767-00-6
VCID: VC6751391
InChI: InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2
SMILES: C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N
Molecular Formula: C10H8N4S
Molecular Weight: 216.26

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

CAS No.: 108767-00-6

Cat. No.: VC6751391

Molecular Formula: C10H8N4S

Molecular Weight: 216.26

* For research use only. Not for human or veterinary use.

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile - 108767-00-6

Specification

CAS No. 108767-00-6
Molecular Formula C10H8N4S
Molecular Weight 216.26
IUPAC Name 1-amino-2-imino-4-thiophen-2-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2
Standard InChI Key HAGNWCHRTXRDCU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a dihydropyridine ring substituted at positions 1, 2, 3, and 4. The 1-amino and 2-imino groups introduce tautomeric possibilities, while the 4-(2-thienyl) moiety adds aromatic diversity. The 3-cyano group enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. Computational modeling of similar systems suggests that the thienyl substituent adopts a planar orientation relative to the pyridine ring, facilitating π-π stacking interactions .

Physicochemical Characteristics

While experimental data specific to this compound are scarce, extrapolation from structurally related molecules provides preliminary insights. For instance, 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits a melting point of 259–261°C , suggesting that the target compound may display comparable thermal stability due to analogous hydrogen-bonding networks. The presence of multiple nitrogen atoms and the cyano group likely confers moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as observed in derivatives such as 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-amino-2-imino-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile likely involves multicomponent reactions (MCRs) or stepwise functionalization of pyridine precursors. A plausible route draws inspiration from the preparation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, where S-alkylation and subsequent cyclization under basic conditions yield the heterocyclic core .

Hypothetical Synthesis Route

  • Thiophene Incorporation: Condensation of 2-thiophenecarboxaldehyde with cyanoacetamide in the presence of ammonium acetate and piperidine, analogous to the formation of 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

  • Amination/Imination: Sequential introduction of amino and imino groups via nucleophilic substitution or reductive amination, potentially using hydroxylamine derivatives.

  • Cyclization: Acid- or base-mediated cyclization to form the dihydropyridine ring, followed by purification via recrystallization or column chromatography.

Spectral Characterization

Key spectral features anticipated for this compound include:

TechniqueExpected SignalsReference Analogues
IR Spectroscopy- ν(NH) ≈ 3140–3150 cm⁻¹
- ν(C≡N) ≈ 2219–2223 cm⁻¹
- ν(C=O/C=N) ≈ 1649–1655 cm⁻¹
¹H NMR- NH protons: δ 12.8–13.1 ppm (exchange with D₂O)
- Thienyl protons: δ 7.1–8.1 ppm
- Pyridine H: δ 6.5–7.5 ppm
¹³C NMR- C≡N: δ 116–117 ppm
- C=O/C=N: δ 160–166 ppm
- Thienyl carbons: δ 125–135 ppm
Mass SpectrometryMolecular ion peak [M]⁺ at m/z ≈ 256–260 (calculated for C₁₁H₈N₄S)

The ¹H NMR spectrum would likely display complex splitting patterns due to diastereotopic protons near chiral centers, as seen in OCH₂ groups of related thienopyridines . Two-dimensional NMR techniques such as HSQC and HMBC would be essential for full structural elucidation .

Recent Advances and Future Directions

Recent developments in MCRs and transition-metal-catalyzed cyclizations offer improved synthetic routes to such complex heterocycles . For example, the use of microwave-assisted synthesis could reduce reaction times from hours to minutes while improving yields . Future research should prioritize:

  • Crystallographic Studies: X-ray diffraction analysis to resolve tautomeric preferences.

  • Biological Screening: Evaluation against kinase targets and microbial strains.

  • Computational Modeling: DFT studies to predict reactivity and supramolecular interactions.

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